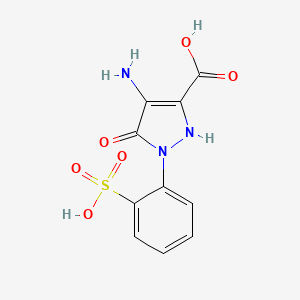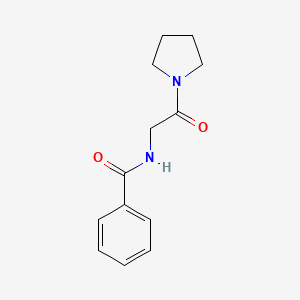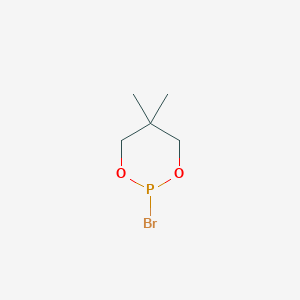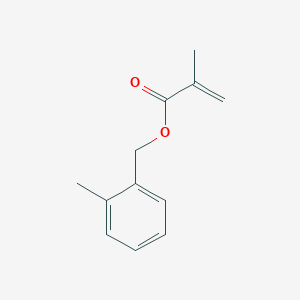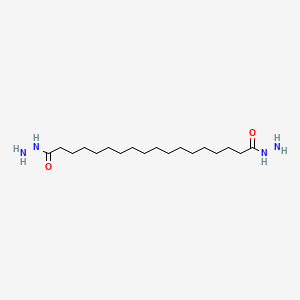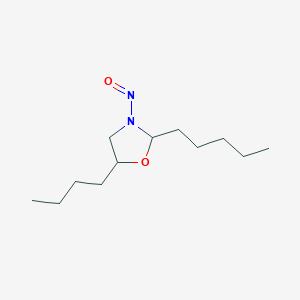
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine: is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine typically involves the reaction of 1,2-amino alcohols with nitroso compounds under controlled conditions. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and nitroso compounds . This reaction is usually carried out in the presence of a base such as sodium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidines with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and other diseases .
Industry: In the industrial sector, this compound can be used as a polymer additive to enhance the properties of materials. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of antibacterial agents, where the compound can target bacterial enzymes and disrupt their function .
Comparaison Avec Des Composés Similaires
- 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine
- 3-Butyl-2-(1-ethylpentyl)oxazolidine
Comparison: Compared to similar compounds, 5-Butyl-3-nitroso-2-pentyl-1,3-oxazolidine is unique due to its specific substitution pattern and the presence of the nitroso group. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
92447-09-1 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
5-butyl-3-nitroso-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H24N2O2/c1-3-5-7-9-12-14(13-15)10-11(16-12)8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
PMPBUYWLJFQVGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1N(CC(O1)CCCC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


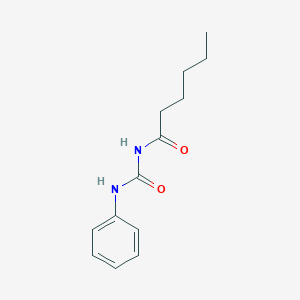
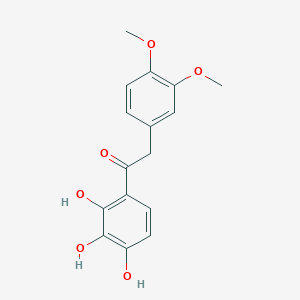

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
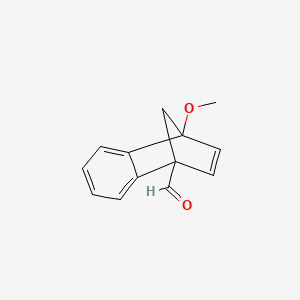
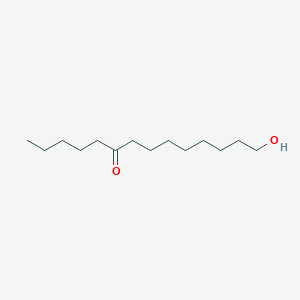
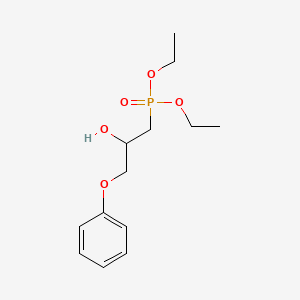
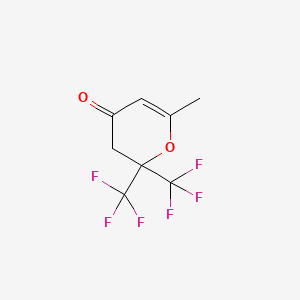
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
